molecular formula C5H11Cl2N B1431459 3(R)-Chloromethyl-pyrrolidine hydrochloride CAS No. 1187931-85-6

3(R)-Chloromethyl-pyrrolidine hydrochloride

Cat. No.: B1431459
CAS No.: 1187931-85-6
M. Wt: 156.05 g/mol
InChI Key: OIBNJKSCDLVUQL-JEDNCBNOSA-N
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Description

3®-Chloromethyl-pyrrolidine hydrochloride is a chiral compound with significant importance in organic synthesis and medicinal chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chloromethyl group at the 3-position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3®-Chloromethyl-pyrrolidine hydrochloride typically involves the chloromethylation of pyrrolidine. One common method includes the reaction of pyrrolidine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

In industrial settings, the production of 3®-Chloromethyl-pyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control systems allows for the consistent production of high-purity compounds. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3®-Chloromethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products

    Nucleophilic substitution: Produces substituted pyrrolidines with various functional groups.

    Oxidation: Yields aldehydes or carboxylic acids.

    Reduction: Results in the formation of methyl-substituted pyrrolidines.

Scientific Research Applications

3®-Chloromethyl-pyrrolidine hydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block in the synthesis of complex organic molecules and chiral auxiliaries.

    Biology: Used in the development of enzyme inhibitors and receptor modulators.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: Employed in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 3®-Chloromethyl-pyrrolidine hydrochloride depends on its application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The stereochemistry of the compound plays a crucial role in its interaction with molecular targets, influencing its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3(S)-Chloromethyl-pyrrolidine hydrochloride: The enantiomer of 3®-Chloromethyl-pyrrolidine hydrochloride, with different stereochemistry.

    3-Methyl-pyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and applications.

    Pyrrolidine-2-one: A related compound with a carbonyl group at the 2-position, used in different synthetic applications.

Uniqueness

3®-Chloromethyl-pyrrolidine hydrochloride is unique due to its chiral nature and the presence of a reactive chloromethyl group. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals with specific biological activities.

Properties

IUPAC Name

(3R)-3-(chloromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-3-5-1-2-7-4-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBNJKSCDLVUQL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-85-6
Record name Pyrrolidine, 3-(chloromethyl)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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